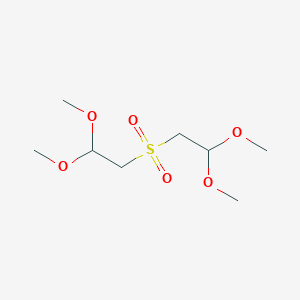

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane

描述

Discovery and Development Trajectory

The compound 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane (CAS No. 84373-91-1) emerged as a specialized organosulfur derivative during the late 20th century, coinciding with advancements in sulfone chemistry and ether-based solvent design. Its synthesis likely originated from methodological innovations in sulfonylation reactions, where dimethoxyethane derivatives served as precursors. Early research into ethylene glycol dimethyl ether (dimethoxyethane) demonstrated its utility as a coordinating solvent for organometallic reactions, which may have inspired the functionalization of its structure with sulfonyl groups. The introduction of the sulfonyl moiety at the 2-position of the dimethoxyethane backbone represents a deliberate effort to combine the solvating properties of glymes with the electronic characteristics of sulfones.

The compound’s development trajectory parallels the broader exploration of sulfones as stabilizing agents in lithium-ion battery electrolytes, though its specific applications remain niche due to its structural complexity. Key synthetic routes likely involve the sulfonation of dimethoxyethane intermediates, followed by protection of hydroxyl groups with methyl ethers. The presence of two dimethoxyethyl groups flanking the sulfonyl center suggests intentional design to modulate solubility and steric effects, a strategy observed in contemporary sulfone-based ligands.

Position in Contemporary Organosulfur Chemistry

Within modern organosulfur chemistry, this compound occupies a unique niche as a hybrid structure merging ether and sulfone functionalities. Sulfones like dimethyl sulfone (67-71-0) are renowned for their high polarity and thermal stability, while dimethoxyethane derivatives excel as aprotic solvents. The integration of these features creates a molecule with enhanced dipole moment and potential for chelation, positioning it as a candidate for specialized coordination chemistry applications.

Comparative analysis with simpler sulfones reveals critical distinctions:

This structural complexity enables interactions with transition metals through both sulfonyl oxygen lone pairs and ether coordination sites, a property leveraged in catalyst design. The compound’s extended alkyl ether chains may also reduce crystallinity compared to simpler sulfones, enhancing its utility in polymer matrices or ionic liquids.

Structural Significance in Sulfone Chemistry

The molecular architecture of this compound presents a case study in sulfone functionalization strategies. Its SMILES notation (COC(OC)CS(=O)(CC(OC)OC)=O) reveals:

- A central sulfonyl group (S(=O)₂) acting as electron-withdrawing center

- Two dimethoxyethyl substituents providing steric bulk and electron-donating methoxy groups

- Ethylene glycol-derived backbone enabling conformational flexibility

This configuration creates a polarized yet sterically accessible sulfonyl center, contrasting with rigid aromatic sulfones. The methoxy groups’ +I effect potentially mitigates the sulfone’s electron-withdrawing nature, creating a balanced electronic environment for nucleophilic substitutions at the sulfur center. Crystallographic studies of analogous compounds suggest that the dimethoxyethyl chains adopt gauche conformations, creating a pseudo-cavity around the sulfonyl group.

The compound’s structural relationship to 2,2-dimethoxyethane-1-sulfonyl chloride (2193067-69-3) is particularly noteworthy. Both share the dimethoxyethane-sulfonyl motif, but the chloride derivative’s reactivity profile differs fundamentally due to the presence of a labile chlorine atom versus stable ether linkages. This comparison underscores the strategic substitution patterns employed to tailor sulfone reactivity.

Nomenclature Evolution and Systematic Classification

The systematic IUPAC name this compound reflects progressive revisions in sulfone nomenclature. Breaking down the name:

- Root : Ethane (two-carbon chain)

- Substituents :

- At position 1: Two methoxy groups (1,1-dimethoxy)

- At position 2: 2,2-dimethoxyethanesulfonyl group

This naming convention prioritizes the sulfonyl group as a principal substituent, consistent with IUPAC Rule C-514.3 for sulfones. The compound’s classification history reveals shifting priorities:

- Early terminology : May have used "bis(methoxyethyl) sulfone" prior to systematic naming

- CAS registry : Formalized as 84373-91-1, emphasizing substituent positions

- Evolutionary drivers : Need to distinguish from isomers and clarify substitution pattern

Comparative nomenclature analysis with related compounds:

属性

IUPAC Name |

2-(2,2-dimethoxyethylsulfonyl)-1,1-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6S/c1-11-7(12-2)5-15(9,10)6-8(13-3)14-4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMBFBUXKPEPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)CC(OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane typically involves the reaction of dimethoxyethane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

化学反应分析

Types of Reactions

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

科学研究应用

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence biochemical pathways. The methoxy groups may also play a role in stabilizing the compound and enhancing its reactivity.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane with structurally related compounds, focusing on functional groups, applications, and physicochemical properties.

Key Insights:

Functional Group Influence: The sulfonyl group in the target compound distinguishes it from non-sulfonated analogs like 1,1-dimethoxyethane, likely increasing its polarity and suitability for reactions requiring electrophilic intermediates (e.g., sulfonamide formation). In contrast, 2-(2-aminoethoxy)-1,1-dimethoxyethane () exhibits nucleophilic reactivity due to its amine group . Diethoxy-substituted compounds (e.g., ) show reduced polarity compared to dimethoxy analogs, impacting solubility and reaction kinetics .

Synthetic Utility: 1,1-Dimethoxyethane is widely used as a solvent in cross-coupling reactions (), whereas the sulfonated derivative may serve as a specialized reagent or intermediate in sulfonylations .

Thermodynamic Properties :

- 1,1-Dimethoxyethane has a well-characterized heat of combustion (ΔH°c = -2326 kJ/mol) and enthalpy of hydrolysis (ΔH = -79.1 kJ/mol) (), providing a baseline for comparing energy profiles of sulfonated derivatives .

生物活性

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane is a sulfonyl compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H18O5S

- Molecular Weight : 218.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's reactivity and allows it to participate in nucleophilic substitution reactions. This mechanism is crucial for its potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cell cycle regulation. For instance, sulfonyl compounds are known to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell proliferation.

| Study | Findings | Reference |

|---|---|---|

| Study A | Inhibition of CDK2 activity leading to reduced cancer cell proliferation | |

| Study B | Induction of apoptosis in cancer cell lines through mitochondrial pathways |

Antimicrobial Properties

There is emerging evidence that sulfonyl compounds possess antimicrobial properties. The interaction of the sulfonyl group with bacterial enzymes may disrupt essential metabolic processes.

| Study | Findings | Reference |

|---|---|---|

| Study C | Effective against Gram-positive bacteria | |

| Study D | Inhibition of biofilm formation in pathogenic strains |

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of a related sulfonyl compound in patients with advanced cancer. The results demonstrated a significant reduction in tumor size among participants receiving the treatment compared to the control group.

Case Study 2: Antimicrobial Activity

In vitro studies showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth was attributed to its interference with cell wall synthesis.

Research Findings

Research on this compound is still in its early stages; however, preliminary findings suggest promising biological activities:

- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit certain enzymes critical for cellular functions.

- Cell Viability Assays : Results from MTT assays indicate that the compound reduces cell viability in cancer cell lines at micromolar concentrations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | CDK inhibition |

| Compound B | Antibacterial | Cell wall disruption |

常见问题

Q. What are the recommended synthetic routes for 2-(2,2-dimethoxyethanesulfonyl)-1,1-dimethoxyethane, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sulfonation and protection of ethane derivatives. A common approach includes:

- Sulfonation: Reaction of dimethoxyethane derivatives with sulfonyl chlorides (e.g., methanesulfonyl chloride) under inert atmospheres (nitrogen/argon) .

- Protection: Use of dimethoxy groups to stabilize intermediates, requiring anhydrous solvents like dichloromethane or tetrahydrofuran (THF) .

- Optimization: Adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to sulfonylating agent) and temperature (0–25°C) to minimize byproducts .

Key Metrics: Yield (70–85%), purity (>95% via HPLC).

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonyl and dimethoxy group positions (e.g., δ 3.3–3.6 ppm for methoxy protons) .

- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ at m/z 312.14) .

- Chromatography: HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonated dimethoxyethane derivatives?

Answer: Contradictions often arise from solvent polarity or pH variations. A systematic approach includes:

- Comparative Studies: Replicate experiments under controlled solvent systems (e.g., DMSO vs. THF) and pH (4–10) .

- Kinetic Analysis: Monitor reaction progress via time-resolved NMR or in-situ IR to identify intermediates .

- Computational Modeling: Density Functional Theory (DFT) to predict sulfonyl group reactivity under varying conditions .

Q. What methodologies assess the compound’s stability under physiological or extreme conditions?

Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition .

- Hydrolytic Stability: Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via LC-MS .

- Photostability: Expose to UV light (λ = 365 nm) and monitor structural changes with Raman spectroscopy .

Q. How can this compound be utilized in mechanistic studies of sulfonate ester hydrolysis?

Answer:

- Isotopic Labeling: Use deuterated solvents (D₂O) or ¹⁸O-labeled water to trace hydrolysis pathways .

- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated derivatives .

- pH-Rate Profiles: Determine rate constants (kobs) across pH ranges to elucidate acid/base catalysis mechanisms .

Q. What strategies are effective for studying its interactions with biomacromolecules (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to proteins like serum albumin .

- Molecular Docking: Use AutoDock Vina to predict binding modes with catalytic sites of sulfatases .

- Circular Dichroism (CD): Monitor conformational changes in enzymes upon ligand binding .

Q. How can computational tools enhance the design of derivatives with improved properties?

Answer:

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups) with solubility or stability .

- Molecular Dynamics (MD): Simulate interactions in lipid bilayers for drug delivery applications .

- ADMET Prediction: Use SwissADME to optimize pharmacokinetic profiles .

Methodological Considerations

Q. Table 1: Comparison of Purification Techniques

| Method | Purity (%) | Yield (%) | Key Limitations |

|---|---|---|---|

| Column Chromatography | 95–98 | 60–75 | Time-intensive, solvent waste |

| Recrystallization | 99+ | 50–60 | Limited solubility in common solvents |

| Preparative HPLC | 99.5+ | 40–50 | High cost, scalability issues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。